molecular formula C11H13ClN2O2 B2793627 1-(3-chloro-4-methoxyphenyl)-3-(prop-2-en-1-yl)urea CAS No. 860609-17-2

1-(3-chloro-4-methoxyphenyl)-3-(prop-2-en-1-yl)urea

Cat. No.: B2793627
CAS No.: 860609-17-2
M. Wt: 240.69
InChI Key: ARVVRZBARPZFOC-UHFFFAOYSA-N
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Description

N-allyl-N’-(3-chloro-4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an allyl group, a chloro-substituted phenyl ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(3-chloro-4-methoxyphenyl)urea typically involves the reaction of 3-chloro-4-methoxyaniline with allyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production methods for N-allyl-N’-(3-chloro-4-methoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(3-chloro-4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-allyl-N’-(3-chloro-4-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-N’-(3-chloro-4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • 3-Chloro-4-methylphenyl isocyanate
  • 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

Uniqueness

N-allyl-N’-(3-chloro-4-methoxyphenyl)urea is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-3-6-13-11(15)14-8-4-5-10(16-2)9(12)7-8/h3-5,7H,1,6H2,2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVVRZBARPZFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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